

# An In-depth Technical Guide to 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

**Cat. No.:** B1268508

[Get Quote](#)

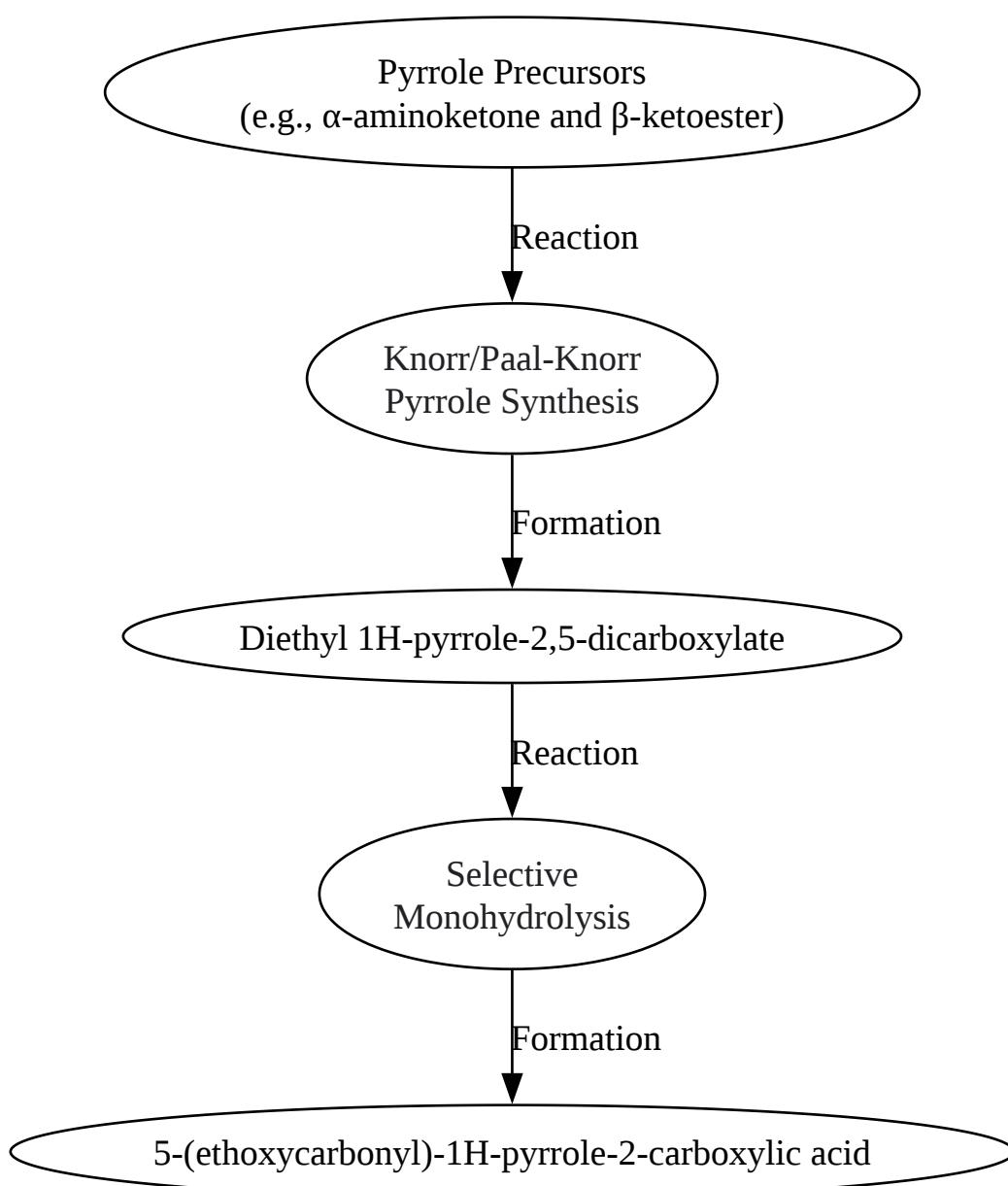
This technical guide provides a comprehensive overview of **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid**, a key heterocyclic compound with significant potential in chemical synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, physicochemical properties, and potential biological relevance.

## Core Compound Information

**5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid** is a disubstituted pyrrole derivative featuring both a carboxylic acid and an ethoxycarbonyl group. Its chemical structure lends itself to a variety of chemical modifications, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid**

| Property          | Value                                                                                          | Source              |
|-------------------|------------------------------------------------------------------------------------------------|---------------------|
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> NO <sub>4</sub>                                                  | <a href="#">[1]</a> |
| Molecular Weight  | 183.16 g/mol                                                                                   | <a href="#">[1]</a> |
| CAS Number        | 952569-58-3                                                                                    | <a href="#">[1]</a> |
| Appearance        | Solid                                                                                          | -                   |
| Synonyms          | 1H-Pyrrole-2,5-dicarboxylic acid 2-ethyl ester, 5-(Ethoxycarbonyl)-1H-pyrrol-2-carboxylic acid | <a href="#">[2]</a> |


## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid** is not readily available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for similar compounds. A common approach involves the preparation of a diester precursor, followed by selective hydrolysis.

## Proposed Synthetic Pathway

A logical approach to the synthesis of **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid** involves two main stages:

- Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate: This intermediate can be synthesized via several methods, including the Knorr or Paal-Knorr pyrrole synthesis.[\[3\]](#)
- Selective Monohydrolysis: The diester is then selectively hydrolyzed to yield the desired monoacid monoester.



[Click to download full resolution via product page](#)

## Detailed Experimental Protocols (Hypothetical)

The following protocols are based on established procedures for the synthesis of similar pyrrole derivatives and represent a likely pathway.

Step 1: Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate

This step can be adapted from the synthesis of similar pyrrole diesters.[\[4\]](#)

- Reagents:
  - Appropriate  $\alpha$ -aminoketone and  $\beta$ -ketoester precursors for the Knorr synthesis.
  - Alternatively, a suitable 1,4-dicarbonyl compound and an amine for the Paal-Knorr synthesis.
  - Solvent (e.g., acetic acid, ethanol).
  - Catalyst (if required).
- Procedure:
  - The chosen precursors are dissolved in the appropriate solvent.
  - The reaction mixture is stirred, often with heating, for a specified period until the reaction is complete (monitored by TLC).
  - The crude product is isolated by extraction and purified by column chromatography or recrystallization.

#### Step 2: Selective Monohydrolysis of Diethyl 1H-pyrrole-2,5-dicarboxylate

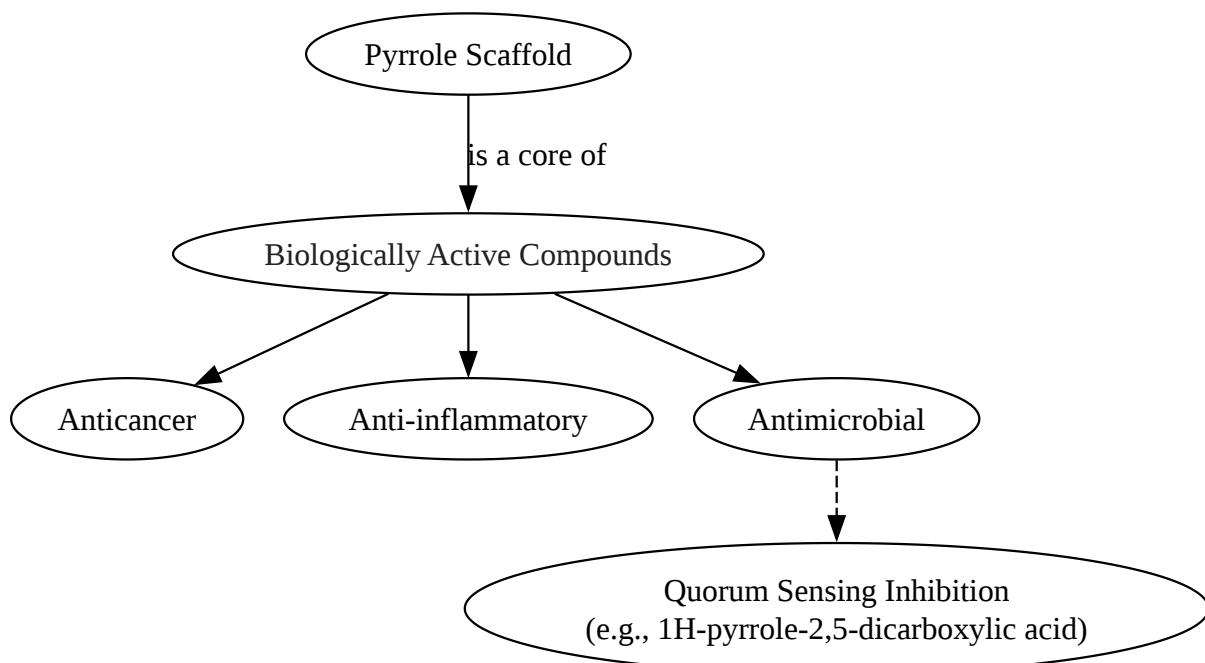
Selective hydrolysis of one of the two ester groups is a critical step. This can often be achieved by carefully controlling the reaction conditions, such as the amount of base used.[\[5\]](#)

- Reagents:
  - Diethyl 1H-pyrrole-2,5-dicarboxylate.
  - A base such as sodium hydroxide or potassium hydroxide (1 equivalent).
  - A solvent system (e.g., ethanol/water).
- Procedure:
  - The diester is dissolved in the solvent system.

- One equivalent of the base is added, and the mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated).
- The reaction is monitored by TLC to observe the disappearance of the starting material and the formation of the monoacid.
- Upon completion, the reaction mixture is acidified to precipitate the carboxylic acid.
- The product is collected by filtration, washed, and dried.

## Spectroscopic Data

While a complete set of spectroscopic data for the target molecule is not available in the reviewed literature, data for the closely related diethyl 1H-pyrrole-2,5-dicarboxylate provides a useful reference.[\[6\]](#)


Table 2: Spectroscopic Data for Diethyl 1H-pyrrole-2,5-dicarboxylate

| Spectroscopic Technique | Key Features                                                                                                    |
|-------------------------|-----------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR      | Signals corresponding to the ethyl ester groups (triplet and quartet) and the pyrrole ring protons.             |
| <sup>13</sup> C NMR     | Resonances for the carbonyl carbons of the ester groups, the carbons of the pyrrole ring, and the ethyl groups. |
| Mass Spectrometry       | Molecular ion peak corresponding to the molecular weight of the compound.                                       |

## Biological Activity and Potential Applications

The pyrrole scaffold is a prominent feature in numerous biologically active compounds and approved drugs.[\[7\]](#) Derivatives of pyrrole-2-carboxylic acid have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[\[8\]](#)[\[9\]](#)

While no specific quantitative biological activity data (e.g., IC<sub>50</sub> values) for **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid** has been identified in the reviewed literature, its structural similarity to other biologically active pyrroles suggests its potential as a valuable intermediate in drug discovery programs. For instance, the related compound, 1H-pyrrole-2,5-dicarboxylic acid, has been shown to exhibit quorum sensing inhibitory activity against *Pseudomonas aeruginosa*.<sup>[10][11]</sup> This suggests that derivatives of pyrrole-2,5-dicarboxylic acid, such as the title compound, could be explored for their potential as antibacterial agents.



[Click to download full resolution via product page](#)

## Signaling Pathways

Currently, there is no information available in the scientific literature that directly links **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid** to any specific signaling pathways. Further research would be required to elucidate its mechanism of action and potential interactions with cellular signaling cascades.

## Conclusion

**5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid** is a versatile chemical entity with significant synthetic potential. While detailed biological data for this specific molecule is lacking, the established importance of the pyrrole nucleus in medicinal chemistry suggests that it is a promising candidate for further investigation and could serve as a key intermediate in the development of novel therapeutic agents. The proposed synthetic pathway provides a foundation for its preparation, enabling further exploration of its chemical and biological properties.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. echemi.com [echemi.com]
- 2. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diethyl 1H-pyrrole-2,5-dicarboxylate | C<sub>10</sub>H<sub>13</sub>NO<sub>4</sub> | CID 21025083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. brieflands.com [brieflands.com]
- 9. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas

aeruginosa [frontiersin.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1268508#5-ethoxycarbonyl-1h-pyrrole-2-carboxylic-acid-literature-review\]](https://www.benchchem.com/product/b1268508#5-ethoxycarbonyl-1h-pyrrole-2-carboxylic-acid-literature-review)

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)